6-Iodo-1-methylindolin-2-one
Description
6-Iodo-1-methylindolin-2-one is a halogenated indolinone derivative characterized by an iodine atom at the 6-position and a methyl group at the 1-position of the indolin-2-one scaffold.
Key Properties (Inferred):
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
6-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
InChI Key |
VYFSDELKAOIMCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically takes place under mild conditions, ensuring high yield and purity of the product.
Another method involves the use of iodine-promoted oxidative reactions from 1,2,3,3-tetramethyl-3H-indolium iodides. This transformation proceeds smoothly under metal-free and peroxide-free conditions in a cascade manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Iodo-1-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Indolinones
Key Observations :
- Halogen Effects : The iodo derivative (259.04 g/mol) has a higher molecular weight than the chloro analog (167.59 g/mol) due to iodine’s atomic mass. Iodo compounds are often used in radiolabeling or as heavy-atom derivatives in crystallography .
- Reactivity: Chloro-substituted indolinones are more reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings), whereas iodo derivatives may undergo slower reactions due to iodine’s lower electronegativity .
Methyl-Substituted Derivatives
Key Observations :
- Positional Isomerism : The methyl group at the 1-position (N-methyl) in 1-methylindolin-2-one (CAS 61-70-1) enhances metabolic stability compared to C-methylated analogs .
- Functional Group Synergy: Combining iodine with a methyl group (as in 6-Iodo-1-methylindolin-2-one) could improve lipophilicity and blood-brain barrier penetration relative to non-methylated iodo derivatives .
Hydroxy and Amino Derivatives
Key Observations :
- Hydroxy vs. Iodo : Hydroxy derivatives (e.g., 6-Hydroxy-2-methylisoindolin-1-one) are more polar, limiting their use in hydrophobic environments compared to iodo analogs .
- Amino Substitution: Amino groups (as in 6-Amino-1-methyl-2-oxoindole) enable hydrogen bonding, making them suitable for targeting enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
